molecular formula C6H3ClINO2 B1603472 1-Chloro-3-iodo-2-nitrobenzene CAS No. 937601-42-8

1-Chloro-3-iodo-2-nitrobenzene

Cat. No.: B1603472
CAS No.: 937601-42-8
M. Wt: 283.45 g/mol
InChI Key: WRRLPIZQDPPPJS-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups at the 1, 3, and 2 positions, respectively

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-iodo-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is particularly stable due to its aromaticity .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions can lead to the formation of various benzene derivatives , which can participate in numerous biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may have low bioavailability if not properly formulated

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of aromatic compounds within cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, it’s important to prevent the dispersion of dust from this compound to avoid potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-iodobenzene, where the nitro group is introduced into the benzene ring. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, platinum on carbon catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 1-Chloro-3-iodo-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-iodo-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-3-iodo-2-nitrobenzene can be compared with other similar compounds such as:

The presence of both chlorine and iodine substituents in this compound makes it unique and more reactive in various chemical reactions, providing greater flexibility in synthetic applications.

Properties

IUPAC Name

1-chloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLPIZQDPPPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594716
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-42-8
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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